Glycidyl hexanoate

Vue d'ensemble

Description

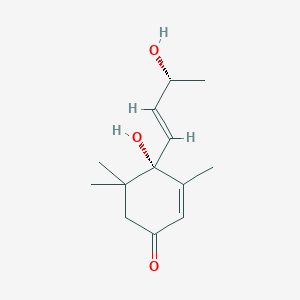

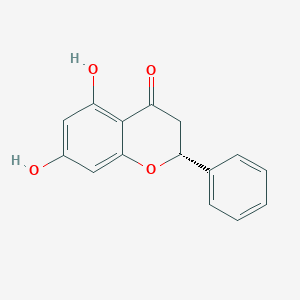

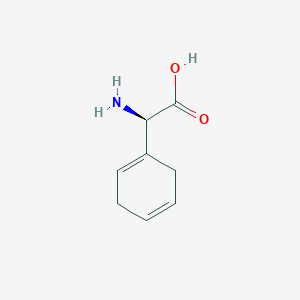

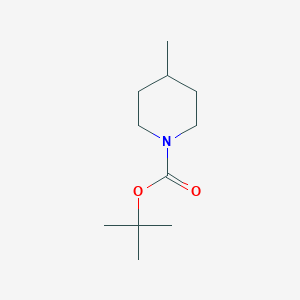

Glycidyl hexanoate, also known as Hexanoic acid, oxiranylmethyl ester, Hexanoic acid, 2,3-epoxypropyl ester, 2-Oxiranylmethyl hexanoate, is a product in the category of Glycidyl Esters . It has a molecular formula of C9H16O3 and a molecular weight of 172.22 .

Molecular Structure Analysis

The molecular structure of Glycidyl hexanoate includes an oxirane ring, which is a three-membered cyclic ether . This structure is significant as it allows for various chemical reactions, particularly those involving the opening of the oxirane ring .Chemical Reactions Analysis

Glycidyl hexanoate, like other glycidyl esters, can undergo various chemical reactions. The primary modification processes involve amine-epoxy, thiol–epoxy, azide-epoxy, acid-epoxy, and hydrolysis reactions . These reactions allow for the installation of a variety of functionalities onto the reactive scaffold .It is stored in a freezer and supplied as neat . It is used as a plasticizer for polyvinyl butyral resin composition .

Applications De Recherche Scientifique

1. Glycidyl Hexanoate in Biochemical Research

Glycidyl hexanoate's applications extend to biochemical research. Pedowitz et al. (2021) explored its use in metabolic chemical reports, specifically in preventing nonenzymatic S-glycosylation. They synthesized reporter molecules functionalized with hexanoic acid, which demonstrated robust labeling with minimal nonspecific chemical labeling, enhancing the reliability of biochemical experiments (Pedowitz et al., 2021).

2. Polymer Chemistry Applications

Zhang and Wang (2015) discussed the potential of glycidyl hexanoate derivatives in polymer chemistry. They reviewed the use of 1-ethoxyethyl glycidyl ether, derived from glycidyl hexanoate, for constructing polymers with complicated architectures, indicating its versatility in producing linear polyglycidyl and other complex polymer structures (Zhang & Wang, 2015).

3. Applications in Material Sciences

Wang et al. (2002) demonstrated the use of glycidyl methacrylate, a compound related to glycidyl hexanoate, in the preparation of cross-linked microparticles via dispersion polymerization. This application signifies its potential in material sciences, particularly in the development of fine powders for various industrial applications (Wang et al., 2002).

4. Glycidyl Hexanoate in Analytical Chemistry

In analytical chemistry, Shaw and Barton (1991) utilized glycidyl hexanoate derivatives for chromatographic purposes. They developed a direct HPLC method for resolving enantiomers of glycidyl tosylate and glycidyl 3-nitrobenzenesulphonate, showcasing the application of glycidyl hexanoate in sophisticated analytical techniques (Shaw & Barton, 1991).

Orientations Futures

The future directions for Glycidyl hexanoate could involve its use in the synthesis of new materials. For instance, glycidyl methacrylate-based copolymers have been reported to exhibit promising healing results when used as healing agents of waterborne polyurethanes . Such applications could potentially extend to Glycidyl hexanoate, opening new avenues for research and development.

Propriétés

IUPAC Name |

oxiran-2-ylmethyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-3-4-5-9(10)12-7-8-6-11-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJNHHFSQGRJFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938638 | |

| Record name | (Oxiran-2-yl)methyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycidyl hexanoate | |

CAS RN |

17526-74-8 | |

| Record name | Hexanoic acid, 2,3-epoxypropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017526748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Oxiran-2-yl)methyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6h-Pyrrolo[3,4-b]pyridin-5-ol](/img/structure/B113926.png)